Molecular structure and IUPAC naming of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane
Molecular structure and IUPAC naming of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane
This guide provides an in-depth technical analysis of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane , a specialized polyether acetal used as a masked aldehyde intermediate in complex organic synthesis and as a high-boiling solvent in electrolyte research.
Part 1: Molecular Architecture & IUPAC Nomenclature
Structural Identity
The molecule is an acetal derivative of a glycol ether . It combines the chemical stability of the acetal functionality with the solvation properties of the "glyme" (glycol diether) family.
IUPAC Nomenclature Breakdown
The systematic name is derived via substitutive nomenclature rules, prioritizing the carbon chain containing the acetal functionality.
| Component | Assignment Logic |
| Parent Chain | Ethane ( |
| Position 1 | 1,1-Diethoxy : Two ethoxy groups ( |
| Position 2 | 2-(2-methoxyethoxy) : A polyether side chain attached to |
Stereochemistry: The molecule is achiral (possesses a plane of symmetry if the ethoxy groups are conformationally aligned, but generally lacks a chiral center).
Structural Visualization
Figure 1: Connectivity diagram illustrating the acetal core (red) and the glycol ether tail (green).
Part 2: Physicochemical Properties
The molecule exhibits properties hybridizing those of acetals (acid sensitivity) and glymes (chelation capability, high boiling point).
| Property | Value (Experimental/Predicted) | Implications for Research |
| Boiling Point | ~225°C @ 760 mmHg | High thermal stability; suitable as a high-boiling solvent. |
| Density | 0.947 g/cm³ | Slightly less dense than water; phase separates in aqueous extraction. |
| LogP | ~0.8 - 1.2 | Moderately lipophilic; crosses cell membranes readily. |
| Solubility | Miscible in EtOH, THF, DCM. | Excellent carrier solvent for organic synthesis. |
| Flash Point | ~85°C | Class IIIA Combustible Liquid. Handle with standard precautions. |
Part 3: Synthesis & Reactivity
Primary Synthesis Route: Williamson Ether Synthesis
The most robust synthesis avoids the instability of the aldehyde precursor by utilizing 2,2-diethoxyethanol (hydroxyacetaldehyde diethyl acetal) as the nucleophile.
Protocol:
-
Deprotonation: React 2,2-diethoxyethanol with Sodium Hydride (NaH) in dry THF at 0°C to form the alkoxide.
-
Alkylation: Add 1-bromo-2-methoxyethane (or 2-methoxyethyl tosylate) dropwise.
-
Reflux: Heat to 60°C for 12 hours to drive the substitution.
-
Workup: Quench with saturated
, extract with ethyl acetate, and distill under reduced pressure.
Alternative Route: Acetalization
Direct acetalization of (2-methoxyethoxy)acetaldehyde with ethanol and an acid catalyst (
-
Note: This route is less preferred due to the difficulty in isolating the pure aldehyde precursor, which is prone to polymerization.
Reactivity Profile: The Acid Switch
This molecule functions as a masked aldehyde . It is stable to bases, nucleophiles, and reducing agents (e.g.,
Figure 2: Acid-catalyzed hydrolysis pathway regenerating the parent aldehyde.
Part 4: Spectroscopic Characterization
For validation of the synthesized compound, look for these diagnostic signals.
Proton NMR ( NMR, 400 MHz, )
-
4.65 ppm (t, 1H): The acetal methine proton (
). This is the most distinct signal, appearing downfield due to the two oxygen atoms. - 3.50–3.75 ppm (m, 10H): Overlapping multiplets corresponding to the methylene protons of the ethoxy groups and the glycol ether side chain.
-
3.38 ppm (s, 3H): The terminal methoxy singlet (
). - 1.21 ppm (t, 6H): The methyl protons of the two ethoxy groups.
Carbon NMR ( NMR)
-
~100-102 ppm: The acetal carbon (
). -
~70-72 ppm: Ether methylene carbons (
). -
~59 ppm: Methoxy carbon (
). -
~15 ppm: Ethoxy methyl carbons.
Part 5: Applications in Drug Development & Materials
Aldehyde Protection Strategy
In total synthesis, the (2-methoxyethoxy) tail provides increased solubility in polar organic solvents compared to a simple diethyl acetal. This is critical when synthesizing highly polar API (Active Pharmaceutical Ingredient) intermediates where solubility is a limiting factor.
Electrolyte Additives
Due to its structure resembling diglyme but with an acetal cap, this molecule is investigated as a high-voltage electrolyte solvent for Lithium-ion batteries. The acetal group can form a solid electrolyte interphase (SEI) layer upon decomposition at high potentials, potentially stabilizing the anode.
Cross-linking Agents
Under acidic conditions, the molecule releases (2-methoxyethoxy)acetaldehyde, which can react with amines (reductive amination) to attach hydrophilic polyethylene glycol (PEG)-like linkers to proteins or surfaces.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56738, 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (Analogous Structure). Retrieved from [Link]
-
ChemSrc. 1,1-diethoxy-2-(2-methoxyethoxy)ethane - CAS#: 62005-54-3.[1][2] Retrieved from [Link]
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. 1,1-diethoxy-2-(2-methoxyethoxy)ethane | CAS#:62005-54-3 | Chemsrc [chemsrc.com]
- 2. Buy 1,1-Diethoxy-2-(2-methoxyethoxy)ethane | 62005-54-3 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 4819-75-4: 1,1-Diethoxy-2-methoxyethane | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Ethane, 1,1-diethoxy- [webbook.nist.gov]
